molecular formula C10H9N5O B13143356 N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide CAS No. 93884-16-3

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide

Cat. No.: B13143356
CAS No.: 93884-16-3
M. Wt: 215.21 g/mol
InChI Key: MPTBOIRCNCXVBX-UHFFFAOYSA-N
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Description

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide is a heterocyclic organic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide typically involves the reaction of 4-amino-6-phenyl-1,3,5-triazine with formamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may also require temperature regulation and inert atmosphere to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triamino-1,3,5-triazine: Known for its use in herbicides and resins.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but different functional groups, leading to varied applications.

    4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Used as a pesticide with distinct chemical properties

Uniqueness

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide stands out due to its specific formamide group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

93884-16-3

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)formamide

InChI

InChI=1S/C10H9N5O/c11-9-13-8(7-4-2-1-3-5-7)14-10(15-9)12-6-16/h1-6H,(H3,11,12,13,14,15,16)

InChI Key

MPTBOIRCNCXVBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC=O)N

Origin of Product

United States

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